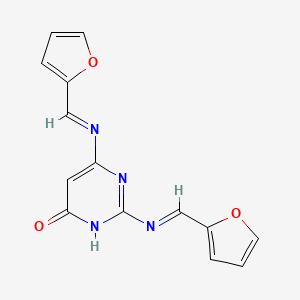![molecular formula C15H17ClN2O3 B12928059 4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-10-4](/img/structure/B12928059.png)
4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((4-methoxybenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methoxybenzyl group, and a propyl group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-methoxybenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the pyridazinone core with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-methoxybenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinones.
Scientific Research Applications
4-Chloro-5-((4-methoxybenzyl)oxy)-2-propylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-methoxybenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(4-methoxybenzyl)-6-methyl-2-pyrimidinamine: Similar structure but with a pyrimidine core.
4-Chloro-5-(4-methoxybenzyl)-2-propylpyrimidin-3(2H)-one: Similar structure but with a pyrimidine core and different substituents.
Uniqueness
4-Chloro-5-((4-methoxybenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
88094-10-4 |
|---|---|
Molecular Formula |
C15H17ClN2O3 |
Molecular Weight |
308.76 g/mol |
IUPAC Name |
4-chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-8-18-15(19)14(16)13(9-17-18)21-10-11-4-6-12(20-2)7-5-11/h4-7,9H,3,8,10H2,1-2H3 |
InChI Key |
USPBDYVEFIEOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


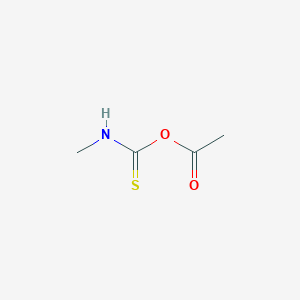



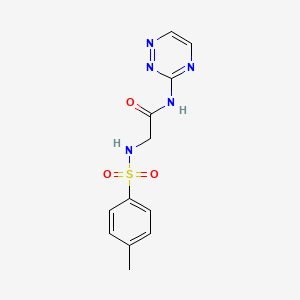
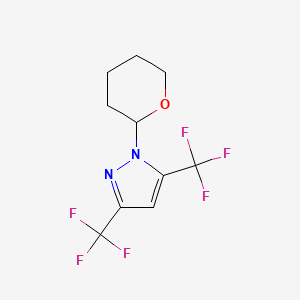

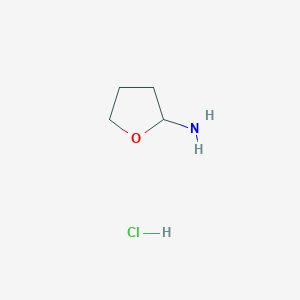

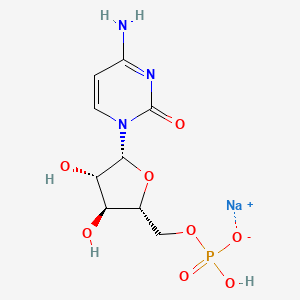

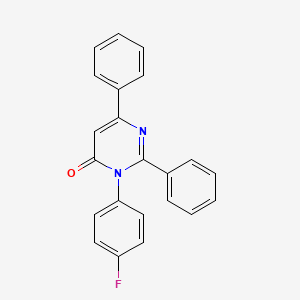
![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
